molecular formula C25H27N3O7 B2944876 Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 886175-98-0

Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2944876
CAS No.: 886175-98-0
M. Wt: 481.505
InChI Key: CGFUACSGYWLKFF-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indole-pyrano[3,2-c]pyridine derivative characterized by a complex fused-ring system. Its structure includes a central spiro junction connecting indole and pyrano-pyridine moieties, with functional groups such as ethoxycarbonyl, amino, and methyl/ethyl substituents.

Properties

IUPAC Name

ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7/c1-5-27-14(4)12-17-19(22(27)30)25(20(21(26)35-17)23(31)34-7-3)15-10-8-9-11-16(15)28(24(25)32)13-18(29)33-6-2/h8-12H,5-7,13,26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFUACSGYWLKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C3(C4=CC=CC=C4N(C3=O)CC(=O)OCC)C(=C(O2)N)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrano[3,2-c]pyridine intermediates, followed by their spirocyclization under specific conditions. Key reagents include ethyl acetoacetate, ethyl bromoacetate, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

Ethyl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-1-(2-ethoxy-2-oxoethyl)-6’-ethyl-7’-methyl-2,5’-dioxo-1,2,5’,6’-tetrahydrospiro[indole-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate (CAS 879624-03-0)

This compound shares the spiro[indole-3,4'-pyrano[3,2-c]pyridine] core but differs in substituents:

  • Ethyl group at position 6' (target compound) vs. methyl group (CAS 879624-03-0).
  • Ethoxycarbonyl at the indole side chain (target) vs. 2-methylpropyl (CAS 879624-03-0).

Implications :

  • Synthetic routes for both compounds likely involve Hantzsch-type cyclizations or multi-component reactions, as seen in analogous pyrano-pyridine syntheses .
Table 1: Substituent Comparison
Position/Group Target Compound CAS 879624-03-0
6' Substituent Ethyl Methyl
Indole N1 Substituent 2-Ethoxy-2-oxoethyl 2-Methylpropyl (isobutyl)
3' Carboxylate Ethyl ester Methyl ester
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic system but lacks the spiro architecture. Key differences include:

  • Ring System: Imidazo[1,2-a]pyridine () vs. spiro[indole-pyrano-pyridine] (target).
  • Functional Groups: features cyano, nitro, and phenethyl groups, while the target compound has amino and ethoxycarbonyl groups.

Physicochemical Properties :

  • Melting Point: ’s compound melts at 243–245°C, suggesting high crystallinity due to nitro and cyano groups. The target compound’s melting point is unreported but may differ due to its flexible ethoxy side chain .
  • Synthetic Yield : reports a 51% yield, highlighting challenges in multi-step syntheses for similar heterocycles .
Comparison with Pyrido[2,3-d]pyrimidine Derivatives

The compound 2-(N-benzyl-N-methylamino)ethyl-5-(2-chlorophenyl)-hexahydro-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate () features a pyrido-pyrimidine core. Differences include:

  • Ring System: Pyrido-pyrimidine () vs. spiro[indole-pyrano-pyridine] (target).
  • Bioactivity Potential: Pyrido-pyrimidines are known kinase inhibitors, while spirocyclic indole derivatives may target serotonin receptors or proteases .

Biological Activity

Ethyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of spiro-indole derivatives characterized by a unique spirocyclic structure that imparts distinct biological properties. Its molecular formula is C21H26N2O5C_{21}H_{26}N_2O_5, and it features multiple functional groups that are crucial for its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. The following sections detail its mechanisms of action and specific biological activities.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells. This is mediated through the activation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
    • It also inhibits key protein kinases involved in cancer cell proliferation and survival, including EGFR and HER2 .
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective concentration ranges for inducing cell death .
    • A comparative study with known anticancer agents revealed that this compound had similar or superior efficacy in inhibiting tumor growth in cell cultures .

Data Tables

Activity Cell Line IC50 (µg/mL) Mechanism
AntiproliferativeMCF-721.6Induction of apoptosis via p53 activation
AntiproliferativeHCT-11616.7Inhibition of EGFR and HER2 signaling
CytotoxicityHepG-237.6Activation of caspase pathways

Additional Biological Activities

Apart from anticancer effects, preliminary studies suggest potential antioxidant properties. The compound may scavenge free radicals, contributing to its protective effects against oxidative stress-related cellular damage .

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